Pentyl isocyanate

Overview

Description

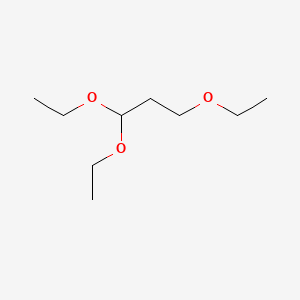

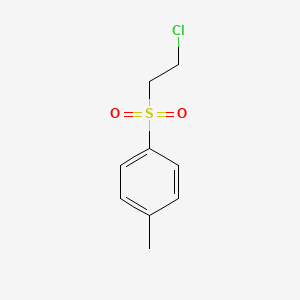

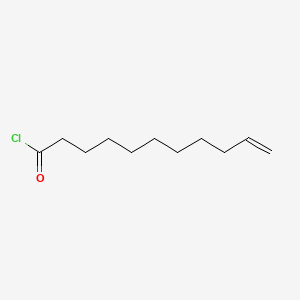

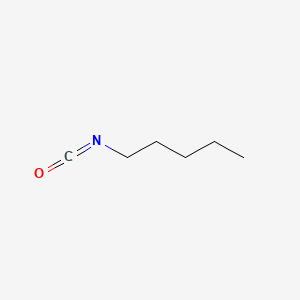

Pentyl isocyanate is an organic compound with the linear formula CH3(CH2)4NCO . It has a molecular weight of 113.16 . It is used in laboratory chemicals .

Synthesis Analysis

Alkyl isocyanates, such as this compound, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .

Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate .

Chemical Reactions Analysis

Isocyanates, including this compound, typically react with amines to give ureas and with alcohols to form carbamates .

Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of n20/D 1.414 (lit.) . It has a boiling point of 136-137 °C (lit.) and a density of 0.878 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Detection of Isocyanates in Air

Pentyl isocyanate, as part of the isocyanate group, plays a role in air quality monitoring. A study demonstrated the use of a fluorescent sensory polymer for detecting trace amounts of isocyanates in the air. This polymer, which includes pentiptycene and tetraphenylethylene units linked by acetylene, exhibits a rapid fluorescence quenching response to isocyanates, enabling the detection of these compounds at levels significantly lower than the permissible exposure limit (Ghosh et al., 2014).

2. Synthesis of Metallo-Supramolecular Polymers

This compound derivatives have been used in the synthesis of novel polymers. One research involved converting an amino-pentyl-functionalized terpyridine to its isocyanate form. This compound was then used as a building block for creating metal-coordinating polymers, indicating the potential of this compound derivatives in polymer chemistry (Hoogenboom et al., 2004).

3. Role in Biological Pathways

This compound and its relatives are also significant in biological studies. A study using Saccharomyces cerevisiae as a model organism found that isocyanates affect several biological pathways, including chromatin structure, DNA damage response, and oxidative stress. This research provides insights into the cellular and molecular impact of isocyanates (Azad et al., 2014).

4. Development of Polymer Materials

Research on anionic polymerization of n-alkoxycarbonylaminohexyl isocyanates, which includes derivatives of this compound, has shown significant progress. These studies involve creating polymers with controlled molecular weight and polydispersity index, highlighting the potential of this compound in advanced polymer synthesis (Rahman et al., 2009).

5. Preparation of Functional Crosslinking Agents

This compound derivatives have been explored as functional crosslinking agents in various applications, including in the creation of wood adhesives for plywood. This shows the practical applications of isocyanate derivatives in manufacturing materials (Ma et al., 2019).

6. Environmental and Health Impact Studies

Research on isocyanates, including this compound, often focuses on their impact on health and the environment. Studies have investigated the effects of isocyanates on respiratory health, skin exposure, and their role in occupational asthma (Bello et al., 2006).

7. Analytical Methods for Isocyanate Detection

Developing analytical methods for detecting isocyanates in various environments is a significant area of research. Techniques range from chromatographic methods to more advanced spectroscopic and electrochemical detection methods, highlighting the importance of accurately measuring these compounds in occupational and environmental settings (Henneken et al., 2006).

Safety and Hazards

Pentyl isocyanate is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Pentyl isocyanate is a chemical compound with the formula C6H11NO Isocyanates, in general, are known to react with a variety of nucleophiles including alcohols, amines, and even water .

Mode of Action

This compound, like other isocyanates, is an electrophile. It reacts with nucleophiles such as alcohols to form a urethane linkage . This reaction can be represented as follows:

ROH+R’NCO→ROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’

where R and R’ are alkyl or aryl groups .

Biochemical Pathways

Isocyanates are known to undergo a variety of reactions that can affect biochemical pathways . For instance, isocyanates react with water to form carbon dioxide, a reaction that is exploited in the production of polyurethane foams .

Pharmacokinetics

Its physical properties such as boiling point (136-137 °c) and density (0878 g/mL at 25 °C) have been reported .

Result of Action

The reaction of isocyanates with amines to form ureas is known . This reaction can lead to the formation of polyurethane materials when diisocyanates react with compounds containing two or more hydroxyl groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of isocyanates is known to be higher compared to structurally analogous isothiocyanates . Additionally, the reaction of isocyanates with water to form carbon dioxide suggests that the presence of water can influence the action of this compound .

Biochemical Analysis

Cellular Effects

Isocyanates are known to react with amines to form ureas , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Isocyanates are known to form a urethane linkage upon treatment with an alcohol . This suggests that Pentyl isocyanate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that isocyanates react with water to form carbon dioxide , which could potentially influence the stability and degradation of this compound over time.

Metabolic Pathways

Isocyanates are usually produced from amines by phosgenation , suggesting that this compound may interact with enzymes or cofactors in similar metabolic pathways.

Properties

IUPAC Name |

1-isocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUKQWNRPNACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192662 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3954-13-0 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and any available spectroscopic data for pentyl isocyanate?

A1: this compound has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.

- Infrared Spectroscopy (IR): While specific data for this compound is not provided in the papers, we can expect a characteristic strong absorption band in the range of 2250-2270 cm-1 due to the stretching vibration of the isocyanate functional group (-N=C=O). []

Q2: How do isocyanates, like this compound, interact with other materials?

A: Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly those containing active hydrogen atoms. [, ]

- Reactions with Amines: One of the most important reactions of isocyanates is their reaction with amines (-NH2), forming urea linkages (-NH-CO-NH-). This reaction is widely utilized in polymer chemistry, for instance, in the synthesis of polyurethane foams. []

- Reactions with Alcohols: Isocyanates also react with alcohols (-OH) to form urethane linkages (-NH-CO-O-). This reaction is also crucial in polymer chemistry, particularly in the production of polyurethanes. []

Q3: Are there safety concerns regarding the use of this compound?

A: While specific toxicity data for this compound might be limited, it's essential to recognize that isocyanates, in general, are considered hazardous substances. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.